molecular formula C16H15NOS B5850764 10H-Phenothiazine, 10-(1-oxobutyl)- CAS No. 52382-17-9

10H-Phenothiazine, 10-(1-oxobutyl)-

Cat. No.: B5850764
CAS No.: 52382-17-9
M. Wt: 269.4 g/mol
InChI Key: UYXTYYWMRACDJW-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(1-oxobutyl)- is a chemical compound with the molecular formula C16H15NOS and a molecular weight of 269.4 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)- involves several steps. One common synthetic route includes the reaction of phenothiazine with butyric anhydride under acidic conditions to introduce the 1-oxobutyl group at the nitrogen atom of the phenothiazine ring . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

10H-Phenothiazine, 10-(1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring of the phenothiazine moiety. Common reagents include bromine or chlorine in the presence of a catalyst like iron(III) chloride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

10H-Phenothiazine, 10-(1-oxobutyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(1-oxobutyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes . It may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

10H-Phenothiazine, 10-(1-oxobutyl)- can be compared with other phenothiazine derivatives, such as:

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Chlorpromazine: A well-known antipsychotic drug with a similar structure but different substituents.

    Promethazine: An antihistamine with a phenothiazine core structure.

The uniqueness of 10H-Phenothiazine, 10-(1-oxobutyl)- lies in its specific substituent, the 1-oxobutyl group, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives .

Properties

IUPAC Name

1-phenothiazin-10-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-7-16(18)17-12-8-3-5-10-14(12)19-15-11-6-4-9-13(15)17/h3-6,8-11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXTYYWMRACDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355202
Record name 10H-Phenothiazine, 10-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52382-17-9
Record name 10H-Phenothiazine, 10-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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